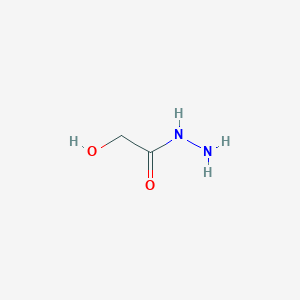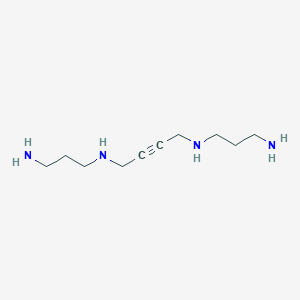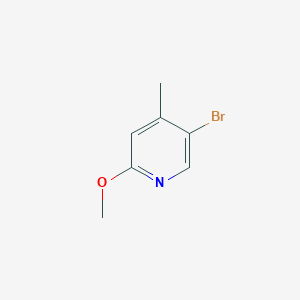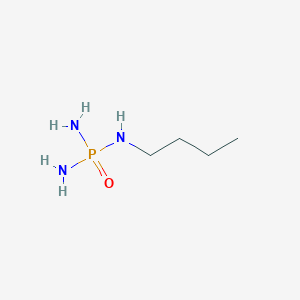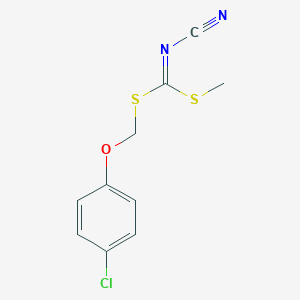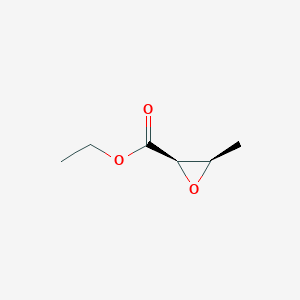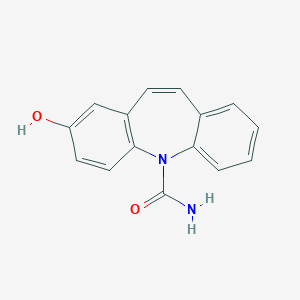
2-ヒドロキシカルバマゼピン
概要
説明
2-Hydroxycarbamazepine is a derivative of carbamazepine, a widely used anticonvulsant and mood-stabilizing drug. It is known for its role in the metabolism of carbamazepine and is often studied for its pharmacological and toxicological properties .
科学的研究の応用
2-Hydroxycarbamazepine has several applications in scientific research:
作用機序
Target of Action
The primary targets of 2-Hydroxycarbamazepine are the sodium channels in the nervous system . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are fundamental for neuronal communication .
Mode of Action
2-Hydroxycarbamazepine, like its parent compound carbamazepine, is believed to exert its therapeutic effects by blocking sodium channels . By inhibiting the influx of sodium ions, it prevents the generation of action potentials, thereby reducing the frequency of neuronal firing . This action helps to stabilize hyper-excited neural membranes, inhibit repetitive neuronal firing, and prevent the spread of seizures within the brain .
Biochemical Pathways
The formation of 2-Hydroxycarbamazepine from carbamazepine is catalyzed by several cytochrome P450 enzymes, including CYP3A4, CYP2B6, CYP1A2, CYP2A6, and CYP2E1 . The metabolite may serve as a precursor in the formation of protein-reactive metabolites . It is also suggested that 2-Hydroxycarbamazepine is oxidized by cytochromes P450 directly to carbamazepine iminoquinone (CBZ-IQ), followed by NADPH-mediated reduction to 2-hydroxyiminostilbene .
Pharmacokinetics
It is known that the metabolism of carbamazepine to 2-hydroxycarbamazepine involveshepatic biotransformation . The clearance of carbamazepine is affected by total dose and coadministration of other drugs such as phenytoin . Genetic factors, specifically a variant in the microsomal epoxide hydrolase gene, also affect the clearance of carbamazepine 10,11-epoxide .
Result of Action
It is hypothesized that certain single nucleotide polymorphisms might increase the formation of immunogenic metabolites, leading ultimately to hypersensitivity reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Hydroxycarbamazepine. For instance, the release of pharmaceutically active compounds to the soils through the application of sewage sludge and the irrigation with wastewater, or even with surface water, is constant . The adsorption of these compounds onto the soil is one of the key factors affecting their fate in the environment and their potential environmental risks .
生化学分析
Biochemical Properties
2-Hydroxycarbamazepine is involved in several biochemical reactions. It is formed from carbamazepine by the action of cytochromes P450 (P450s), specifically CYP3A4 and CYP2B6 . These enzymes catalyze the hydroxylation of carbamazepine, leading to the formation of 2-Hydroxycarbamazepine . This metabolite may serve as a precursor in the formation of protein-reactive metabolites .
Cellular Effects
It is known that carbamazepine, the parent compound, can cause hypersensitivity reactions in some patients . The conversion of carbamazepine to 2-Hydroxycarbamazepine, and subsequently to potentially reactive species, has been proposed as a possible bioactivation pathway in the pathogenesis of carbamazepine-induced hypersensitivity .
Molecular Mechanism
The molecular mechanism of 2-Hydroxycarbamazepine involves its conversion to potentially reactive species. It is oxidized by P450s directly to carbamazepine iminoquinone (CBZ-IQ), followed by NADPH-mediated reduction to 2-hydroxyiminostilbene (2-OHIS) . This process represents a potential carbamazepine bioactivation pathway leading to the formation of thiol-reactive metabolites .
Temporal Effects in Laboratory Settings
Studies on carbamazepine, the parent compound, suggest that its clearance is affected by total dose and phenytoin coadministration .
Metabolic Pathways
2-Hydroxycarbamazepine is involved in the metabolic pathway of carbamazepine. It is formed through the hydroxylation of carbamazepine, a reaction catalyzed by P450s . The formation of 2-Hydroxycarbamazepine is a key step in the proposed bioactivation pathway of carbamazepine .
Transport and Distribution
It is known that carbamazepine, the parent compound, is lipophilic and can cross the blood-brain barrier .
準備方法
Synthetic Routes and Reaction Conditions: 2-Hydroxycarbamazepine can be synthesized through the hydroxylation of carbamazepine. This process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an organic solvent, often methanol or acetonitrile, at a temperature range of 25-50°C .
Industrial Production Methods: Industrial production of 2-Hydroxycarbamazepine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate of carbamazepine to 2-Hydroxycarbamazepine while minimizing by-products .
化学反応の分析
Types of Reactions: 2-Hydroxycarbamazepine undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form 2-hydroxyiminostilbene, which is readily converted to iminoquinones.
Reduction: Reduction reactions can convert it back to carbamazepine under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 2-hydroxyiminostilbene and iminoquinones.
Reduction: Carbamazepine.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Carbamazepine: The parent compound, widely used as an anticonvulsant and mood stabilizer.
Oxcarbazepine: A derivative with similar anticonvulsant properties but a different metabolic profile.
3-Hydroxycarbamazepine: Another hydroxylated metabolite of carbamazepine with distinct pharmacological properties.
Uniqueness: 2-Hydroxycarbamazepine is unique due to its specific hydroxylation at the 2-position, which influences its metabolic pathway and pharmacokinetics. This distinct structure allows for different interactions with biological targets compared to its parent compound and other metabolites .
特性
IUPAC Name |
3-hydroxybenzo[b][1]benzazepine-11-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-15(19)17-13-4-2-1-3-10(13)5-6-11-9-12(18)7-8-14(11)17/h1-9,18H,(H2,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZIYMMSJFWLSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(N2C(=O)N)C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20218201 | |
| Record name | 2-Hydroxycarbamazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68011-66-5 | |
| Record name | 2-Hydroxycarbamazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68011-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxycarbamazepine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068011665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxycarbamazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 68011-66-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROXYCARBAMAZEPINE, 2- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UT0PR32AJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





